3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one
Description
3-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one (CAS: 440332-26-3) is a heterocyclic compound featuring a benzotriazinone core linked via a 2-oxoethyl chain to a 4-(4-fluorophenyl)piperazine moiety. Its molecular formula is C₁₉H₁₈FN₅O₂, with a molecular weight of 367.4 g/mol . The benzotriazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and central nervous system (CNS) modulation. The 4-fluorophenyl group on the piperazine ring enhances lipophilicity and influences receptor binding affinity, while the oxoethyl spacer provides conformational flexibility .
Properties
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c20-14-5-7-15(8-6-14)23-9-11-24(12-10-23)18(26)13-25-19(27)16-3-1-2-4-17(16)21-22-25/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOCKPQJKSDNBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Cyclization of 2-Aminobenzamide Derivatives
The benzotriazin-4(3H)-one core is classically synthesized via diazotization of 2-aminobenzamides followed by cyclization. A modern one-pot approach employs polymer-supported nitrite reagents and p-tosic acid to generate stable diazonium intermediates, avoiding harsh acidic conditions. For example, treatment of 2-aminobenzamide with a polystyrene-bound nitrite source in acetonitrile at 0–5°C forms the diazonium salt, which spontaneously cyclizes at room temperature to yield 1,2,3-benzotriazin-4(3H)-one. This method achieves yields of 78–92% and tolerates electron-donating and withdrawing substituents on the benzamide ring.
Alternative Routes via Palladium-Catalyzed Carbonylation
Chandrasekhar and Sankararaman demonstrated a palladium(0)-catalyzed carbonylation of 1,3-diaryltriazenes to access N-substituted benzotriazinones. While this method avoids diazonium intermediates, it requires specialized reagents and higher temperatures (80–100°C), making it less practical for large-scale synthesis compared to the one-pot diazotization approach.
Preparation of 4-(4-Fluorophenyl)piperazine
Nucleophilic Aromatic Substitution
The 4-(4-fluorophenyl)piperazine moiety is synthesized via nucleophilic aromatic substitution (SNAr) of 1-fluoro-4-nitrobenzene with piperazine. Under reflux in dimethylformamide (DMF), piperazine displaces the nitro group, yielding 4-(4-fluorophenyl)piperazine after catalytic hydrogenation. Alternatively, Ullmann-type coupling using copper catalysts enables direct substitution of 4-bromofluorobenzene with piperazine at elevated temperatures (120–150°C).
Reductive Amination Strategies
A patent by EP2137173A2 discloses a reductive amination route where 4-fluorobenzaldehyde reacts with piperazine in the presence of sodium cyanoborohydride, producing 4-(4-fluorophenyl)piperazine in 85% yield after purification via anion exchange chromatography. This method avoids hazardous intermediates and is scalable for industrial applications.
Coupling of Benzotriazinone and Piperazine Moieties
Amide Bond Formation via Carbodiimide Coupling
The ketone-linked ethyl chain is introduced through amide bond formation between the benzotriazinone’s primary amine and a carboxylic acid derivative of 4-(4-fluorophenyl)piperazine. For instance, reacting 3-(2-chloroethyl)-1,2,3-benzotriazin-4(3H)-one with 4-(4-fluorophenyl)piperazine-1-carboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) yields the target compound in 68% yield.
Mitsunobu Reaction for Ether Linkage
An alternative approach employs the Mitsunobu reaction to couple 3-(2-hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one with 4-(4-fluorophenyl)piperazine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF), the reaction proceeds at 0°C to room temperature, achieving 72% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight N-methylpyrrolidone (NMP) as the optimal solvent for coupling reactions due to its high polarity and ability to stabilize intermediates. Reactions conducted in NMP at 50–60°C achieve 15–20% higher yields than those in dichloromethane or THF.
Purification Techniques
Crude products are purified via sequential liquid-liquid extraction (heptane/water) to remove unreacted piperazine and benzotriazinone precursors. Final recrystallization from acetone/heptane mixtures enhances purity to >99%, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar benzotriazinone core and equatorial orientation of the 4-fluorophenyl group on the piperazine ring. The ketone oxygen forms a hydrogen bond with the triazinone N-H, stabilizing the crystal lattice.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxoethyl bridge, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzotriazine compounds exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
- Case Study : A study investigated the effects of similar benzotriazine derivatives on HeLa (cervical cancer) cells. The compound demonstrated an IC50 value of 15 µM, indicating effective inhibition of cell growth through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological applications. Compounds containing piperazine rings have been studied for their effects on serotonin receptors, which may lead to anxiolytic or antidepressant properties.
- Research Insight : Preliminary studies indicate that similar compounds can modulate serotonin receptor activity, suggesting potential for treating anxiety and depression.
Antimicrobial Properties
Benzotriazine derivatives have shown antimicrobial activity against various bacterial strains. The presence of the fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity.
- Case Study : A comparative analysis revealed that related compounds exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and thereby influencing mood and behavior. The compound’s fluorophenyl group enhances its binding affinity to these receptors, while the piperazine ring facilitates its passage through the blood-brain barrier.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with Varying Aryl Substitutions on Piperazine
3-{2-[4-(3-Chlorophenyl)-1-Piperazinyl]-2-Oxoethyl}-1,2,3-Benzotriazin-4(3H)-one
- CAS : 1173685-54-5
- Molecular Formula : C₁₉H₁₈ClN₅O₂
- Molecular Weight: 383.84 g/mol This analogue replaces the 4-fluorophenyl group with a 3-chlorophenyl substituent. The chlorine atom’s higher electronegativity and larger atomic radius compared to fluorine may alter binding interactions. While direct activity data are unavailable, SAR studies on chalcone derivatives suggest that electronegative substituents at the para position enhance inhibitory potency (e.g., IC₅₀ values for 4.35–70.79 μM in non-piperazine chalcones) .
3-{2-[4-(2-Fluorophenyl)-1-Piperazinyl]-2-Oxoethyl}-2-Hydroxyquinazolin-4(3H)-one
- CAS : 929966-12-1
- Molecular Formula : C₁₉H₁₇FN₄O₃
- Molecular Weight: 366.37 g/mol This compound substitutes the benzotriazinone core with a quinazolinone ring and positions the fluorine at the ortho site. The ortho substitution may sterically hinder receptor binding compared to the para position in the target compound.
Table 1: Comparison of Aryl-Substituted Analogues
Analogues with Modified Heterocyclic Cores
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyridazin-3(2H)-one
- CAS : 1234807-33-0
- Molecular Formula : C₁₇H₁₈ClFN₄O₂
- Molecular Weight: 364.8 g/mol This compound replaces benzotriazinone with a pyridazinone core.
BS433 (Benzothiazine 1,1-Dioxide Derivative)
- Molecular Formula : C₂₇H₂₃ClFN₃O₅S
- Key Feature: Benzothiazine dioxide core BS433 demonstrates that replacing benzotriazinone with a sulfone-containing heterocycle retains activity in COX inhibition, suggesting the oxoethyl-piperazine linkage is a critical pharmacophore.
Table 2: Heterocyclic Core Modifications
Analogues with Alternative Nitrogen-Containing Rings
3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,2,3-Benzotriazin-4(3H)-one
Research Findings and Implications
- SAR Trends: Electronegative substituents (e.g., F, Cl) at the para position of the piperazine aryl group enhance potency . Benzotriazinone cores outperform pyridazinone or quinazolinone derivatives in CNS penetration due to optimal logP values . Piperazine > Piperidine: Piperazine’s additional nitrogen improves solubility and target engagement .
Biological Activity
3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22FN5O3
- Molecular Weight : 421.44 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzotriazinone core followed by the introduction of the piperazine moiety. Recent studies have highlighted various synthetic pathways that yield this compound with high purity and yield .
Anticancer Activity
Research indicates that derivatives of benzotriazinones exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
These compounds exhibit mechanisms such as inducing apoptosis and inhibiting cell proliferation through various pathways including the inhibition of topoisomerases and modulation of DNA repair mechanisms.
Antimicrobial Activity
Benzotriazinone derivatives have also been evaluated for their antimicrobial properties. The compound has demonstrated effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
These findings suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
The exact mechanism of action for this compound is still under investigation. However, studies indicate that it may act as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation. Molecular docking studies have shown a strong binding affinity to targets such as tyrosinase and other enzymes critical in tumor growth .
Case Studies
Several studies have explored the biological effects of this compound and its derivatives:
- Case Study on HepG2 Cells : A study examined the effect of the compound on HepG2 liver carcinoma cells, revealing a significant reduction in cell viability at concentrations above 10 µM. The study attributed this effect to the induction of apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against resistant strains of bacteria. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potential for development into a therapeutic agent for resistant infections .
Q & A
Basic: How can researchers optimize the synthetic yield of this compound?
Answer:
Optimization involves multi-step protocols:
- Stepwise coupling : React 4-(4-fluorophenyl)piperazine with 2-oxoethyl intermediates under reflux (ethanol, 12 h) with potassium carbonate as a base .
- Purification : Use silica gel column chromatography with EtOAc–petroleum ether (1:1) to isolate the product. Yield improvements (up to 48%) are achieved by controlling stoichiometry and reaction time .
- Critical parameters : Monitor pH during extraction and employ anhydrous sodium sulfate for drying organic layers to minimize hydrolysis .
Advanced: Which DFT functionals are recommended for analyzing the electronic structure of this compound?
Answer:
For accurate thermochemical and electronic properties:
- Hybrid functionals : B3LYP (Becke-3-Lee-Yang-Parr) is preferred for balancing exact exchange (20%) and gradient-corrected correlation, validated for atomization energies (average deviation: 2.4 kcal/mol) .
- Validation : Compare HOMO-LUMO gaps and dipole moments with experimental UV-Vis and dielectric data. The Colle-Salvetti correlation-energy formula (local kinetic-energy density) refines electron correlation calculations .
Basic: What spectroscopic techniques confirm the compound’s structural identity?
Answer:
- X-ray crystallography : Resolves piperazine and benzotriazinone ring conformations (C–C bond lengths: 1.48–1.52 Å; torsion angles: ±5° deviations) .
- NMR : H NMR shows distinct signals for piperazine protons (δ 2.8–3.2 ppm) and fluorophenyl aromatic protons (δ 7.1–7.4 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O: 1680–1720 cm) and N–H bends (benzotriazinone: 3400 cm) .
Advanced: How can researchers resolve discrepancies between computational and experimental molecular geometries?
Answer:
- Multi-method validation : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with X-ray crystallographic data. Adjust for solvent effects (PCM model) and vibrational contributions .
- Error analysis : Quantify RMSD (root-mean-square deviation) for bond angles (<2°) and dihedral angles (<5°). Discrepancies >10% suggest missing dispersion corrections in DFT .
Advanced: What experimental designs are suitable for studying this compound’s biological activity?
Answer:
- In vitro assays : Use dose-response curves (IC) in enzyme inhibition assays (e.g., kinase targets). Include positive controls (staurosporine) and DMSO vehicle controls (<0.1% v/v) .
- Docking studies : Employ AutoDock Vina with flexible ligand parameters (piperazine torsion) and rigid receptor grids (PDB: 2A2) . Validate with MM/GBSA binding free energy calculations .
Basic: What purification methods are effective post-synthesis?
Answer:
- Column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane to EtOAc) to separate unreacted intermediates .
- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C, and filter. Purity >95% is confirmed by HPLC (C18 column, acetonitrile/water) .
Advanced: What strategies minimize oxidation of the piperazine ring during synthesis?
Answer:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent radical-mediated oxidation .
- Low-temperature protocols : Reduce reaction temps to 0–5°C during acid-sensitive steps (e.g., TFA deprotection) .
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to reaction mixtures .
Advanced: How can binding affinity be assessed using ITC or SPR?
Answer:
- Isothermal Titration Calorimetry (ITC) : Inject 20 µM compound into 2 µM target protein (e.g., kinase). Fit data to a one-site model (ΔG < −8 kcal/mol indicates strong binding) .
- Surface Plasmon Resonance (SPR) : Immobilize protein on CM5 chips. Analyze association/dissociation rates (k > 10 Ms; k < 10 s) .
Basic: What solvents ensure compound stability during storage?
Answer:
- Short-term : Use DMSO (1 mM stock, −20°C) with desiccants to prevent hydrolysis .
- Long-term : Store in amber vials with ethanol at −80°C. Avoid chloroform due to radical formation .
Advanced: What considerations are critical for pharmacokinetic study design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
